molecular formula C24H16N2O2 B2994603 3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide CAS No. 329690-08-6

3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide

Cat. No. B2994603
CAS RN: 329690-08-6
M. Wt: 364.404
InChI Key: UUJISCCAAYTEAU-LCUIJRPUSA-N
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Description

3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide , also known by its chemical formula C₁₄H₁₀N₂O₂ , is a heterocyclic compound derived from naturally grown plants. It belongs to the class of indole derivatives, which have gained prominence due to their diverse biological activities, including antibacterial, antiviral, and anticonvulsant properties .


Synthesis Analysis

The synthesis of this compound involves starting with isatin as the parent drug. Through appropriate chemical reactions, the 3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide (referred to as compound (2) ) is obtained. Isatin serves as a crucial precursor in this synthetic pathway .


Molecular Structure Analysis

The molecular structure of 3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide consists of a fused benzochromene ring system with an appended naphthalene moiety. The imino group (–NH) at position 3 of the naphthalene ring contributes to its distinctive structure. The carboxamide group (–CONH₂) is also present, conferring additional functional properties .


Chemical Reactions Analysis

Degradation studies were conducted to assess the compound’s stability under various stress conditions. These conditions included exposure to acid, base, thermal, and oxidizing agents at elevated temperatures (100°C). Understanding the compound’s behavior under stress is crucial for its practical applications .


Physical And Chemical Properties Analysis

  • Linearity : Good linearity (R² = 0.9998) observed in the concentration range of 5.0–100.0 µg/mL .

properties

IUPAC Name

3-naphthalen-1-yliminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c25-23(27)20-14-19-17-9-3-1-7-16(17)12-13-22(19)28-24(20)26-21-11-5-8-15-6-2-4-10-18(15)21/h1-14H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJISCCAAYTEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide

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